6-BROMO-3-PYRIDAZINECARBOXYLIC ACID
Overview
Description
6-Bromopyridazine-3-carboxylic acid is a chemical compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Mode of Action
It has been mentioned in the context of suzuki–miyaura cross-coupling reactions , which suggests it may participate in carbon–carbon bond forming reactions. This is a broad area of study and the specific interactions of this compound with its targets could vary based on the reaction conditions and the presence of other molecules.
Biochemical Pathways
It’s possible that this compound could be involved in various biochemical reactions, particularly those involving carbon–carbon bond formation, given its potential role in Suzuki–Miyaura cross-coupling reactions .
Pharmacokinetics
Some pharmacokinetic properties have been predicted The compound is expected to have high gastrointestinal absorption and is predicted to be permeable to the blood-brain barrierThe compound’s logP values, which indicate its lipophilicity, range from 0.38 to 1.01 , suggesting moderate lipophilicity. These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Given its potential involvement in Suzuki–Miyaura cross-coupling reactions , it may play a role in the formation of new carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context of the reaction.
Action Environment
The action, efficacy, and stability of 6-Bromo-3-pyridazinecarboxylic Acid can be influenced by various environmental factors. These could include the pH, temperature, and the presence of other molecules in the reaction environment. For instance, in the context of Suzuki–Miyaura cross-coupling reactions , the reaction conditions can greatly influence the efficacy and outcome of the reaction.
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds can interact with various enzymes and proteins, often serving as inhibitors or activators . The nature of these interactions depends on the specific biochemical context and the other molecules involved .
Cellular Effects
Brominated compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 6-Bromopyridazine-3-Carboxylic Acid in animal models .
Metabolic Pathways
It is possible that the compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromopyridazine-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of pyridazine-3-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position .
Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol .
Industrial Production Methods
Industrial production of 6-bromopyridazine-3-carboxylic acid may involve scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
6-Bromopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-Bromopyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyridazine ring.
6-Chloropyridazine-3-carboxylic acid: Similar but with a chlorine atom instead of a bromine atom.
6-Hydroxypyridine-3-carboxylic acid: Similar but with a hydroxyl group instead of a bromine atom.
Uniqueness
6-Bromopyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
6-bromopyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLYERSOVJIZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423367 | |
Record name | 6-bromopyridazine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65202-51-9 | |
Record name | 6-Bromo-3-pyridazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65202-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromopyridazine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.